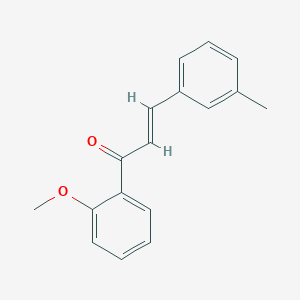
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organosulfur compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a heterocyclic compound containing a thiophene ring and a methylene group and is considered to be a structural analog of the thiophene-containing natural product, thiophene-3-carboxaldehyde. This compound has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in scientific research are numerous. It has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. It has also been studied for its potential use in the synthesis of polymers, dyes, and other materials. Additionally, it has been studied for its potential use as a starting material for the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that the thiophene ring of the compound may interact with proteins and other molecules in a manner similar to that of other thiophene-containing compounds. Additionally, the methylene group of the compound may interact with other molecules in a manner similar to that of other organosulfur compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Additionally, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a structurally simple compound that can be used as a starting material for the synthesis of other organosulfur compounds. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
The potential future directions for research on (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent may be conducted. Further research may also be conducted on its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Finally, further studies on its potential use in the synthesis of polymers, dyes, and other materials may also be conducted.
Synthesemethoden
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved via a two-step process. The first step involves the reaction of 3,4-dimethylphenyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydroxide to form the corresponding thiophene-2-carboxylate ester. The second step involves the reaction of the ester with sodium hydroxide and ethylenediamine to form the desired product.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNYPABRKDMKL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)



